molecular formula C22H13FN4O3 B15151147 N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide

N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B15151147
M. Wt: 400.4 g/mol
InChI Key: VWJXXFUMCHGZFF-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a benzotriazole moiety, and a chromene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzotriazole Moiety: The benzotriazole ring is synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Coupling with Chromene Carboxamide: The final step involves coupling the benzotriazole derivative with a chromene carboxamide precursor under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its chromene moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, while the chromene group may participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
  • N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide

Uniqueness

N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a fluorophenyl group, benzotriazole moiety, and chromene carboxamide group

Properties

Molecular Formula

C22H13FN4O3

Molecular Weight

400.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)benzotriazol-5-yl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C22H13FN4O3/c23-14-5-8-16(9-6-14)27-25-18-10-7-15(12-19(18)26-27)24-21(28)17-11-13-3-1-2-4-20(13)30-22(17)29/h1-12H,(H,24,28)

InChI Key

VWJXXFUMCHGZFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC4=NN(N=C4C=C3)C5=CC=C(C=C5)F

Origin of Product

United States

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